3,3-Difluoro-1-methylpiperidin-4-amine
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Overview
Description
3,3-Difluoro-1-methylpiperidin-4-amine is a chemical compound with the molecular formula C6H12F2N2 and a molecular weight of 150.17 g/mol . It is characterized by the presence of two fluorine atoms at the 3rd position and a methyl group at the 1st position of the piperidine ring, along with an amine group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-methylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 1-methylpiperidin-4-amine with a fluorinating agent under controlled conditions to introduce the fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
3,3-Difluoro-1-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound in medicinal chemistry. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1-methylpiperidin-4-amine: This compound has a single fluorine atom and exhibits different chemical properties and reactivity.
4-Amino-1-methylpiperidine: Lacks fluorine atoms, resulting in distinct chemical behavior and applications.
Uniqueness
The fluorine atoms enhance its stability and binding affinity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H12F2N2 |
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Molecular Weight |
150.17 g/mol |
IUPAC Name |
3,3-difluoro-1-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H12F2N2/c1-10-3-2-5(9)6(7,8)4-10/h5H,2-4,9H2,1H3 |
InChI Key |
ZDIKJUFGUYAAGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)(F)F)N |
Origin of Product |
United States |
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